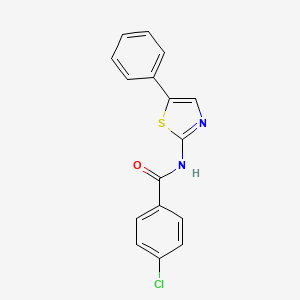![molecular formula C20H22N4S B5303106 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5303106.png)
1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTP belongs to the class of piperazine derivatives and has a unique chemical structure that makes it an attractive candidate for further investigation.
作用机制
The mechanism of action of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine involves its conversion into a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B). MPP+ then selectively destroys dopaminergic neurons in the brain by inhibiting the mitochondrial electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine are largely attributed to its selective destruction of dopaminergic neurons in the brain. This destruction leads to a decrease in dopamine levels, which is a key neurotransmitter involved in the regulation of movement. This decrease in dopamine levels is responsible for the motor symptoms observed in Parkinson's disease, such as tremors, rigidity, and bradykinesia.
实验室实验的优点和局限性
One of the major advantages of using 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine in lab experiments is its selective destruction of dopaminergic neurons in the brain. This selectivity allows researchers to study the pathophysiology of Parkinson's disease in a controlled environment. However, one of the limitations of using 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is its toxicity, which can lead to unwanted side effects and potential harm to researchers.
未来方向
There are several future directions for the use of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine in scientific research. One of the most promising directions is the development of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine analogs that can selectively target other types of neurons in the brain. This could lead to the development of new therapies for other neurodegenerative diseases. Another future direction is the use of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine in the development of new imaging techniques for studying the brain. 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine could be used as a tracer for imaging dopaminergic neurons in the brain, allowing for a better understanding of their function and dysfunction in various neurological disorders.
合成方法
The synthesis of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is a multi-step process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine involves the reaction of 3-methylbenzothiazol-2-amine with 2-bromo-3-methylbenzoic acid, followed by the reaction of the resulting intermediate with 2-pyridylmagnesium bromide. The final step involves the reaction of the intermediate with piperazine to yield 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine.
科学研究应用
1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine is in the treatment of Parkinson's disease. 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine has been shown to selectively destroy dopaminergic neurons in the brain, which is a hallmark of Parkinson's disease. This selective destruction of dopaminergic neurons has made 1-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine a valuable tool for studying the pathophysiology of Parkinson's disease.
属性
IUPAC Name |
2-(3-methylphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-16-5-4-6-17(13-16)20-22-18(15-25-20)14-23-9-11-24(12-10-23)19-7-2-3-8-21-19/h2-8,13,15H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJLFQXFSYVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CN3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(pyridin-2-yl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![2-[(4-fluorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5303049.png)

![N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate](/img/structure/B5303052.png)
![N-methyl-N-(2-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}ethyl)methanesulfonamide](/img/structure/B5303063.png)
![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![6-[5-(4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B5303084.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5303090.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B5303096.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-(benzyloxy)benzamide](/img/structure/B5303099.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]methanesulfonamide](/img/structure/B5303111.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303117.png)